1-(2-iso-Propylphenyl)ethanol
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Overview
Description
1-(2-iso-Propylphenyl)ethanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl ring substituted with an isopropyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-iso-Propylphenyl)ethanol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 2-isopropylphenylmagnesium bromide with formaldehyde, followed by hydrolysis to yield this compound.
Reduction of Ketones: Another approach is the reduction of 2-isopropylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, the compound can be produced via catalytic hydrogenation of 2-isopropylacetophenone using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions: 1-(2-iso-Propylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-isopropylacetophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Esterification: The hydroxyl group can react with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Esterification: Acetic anhydride or carboxylic acids in the presence of sulfuric acid.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: 2-isopropylacetophenone.
Esterification: Esters such as 1-(2-iso-Propylphenyl)ethyl acetate.
Substitution: Substituted derivatives like 2-isopropyl-4-nitrophenylethanol.
Scientific Research Applications
1-(2-iso-Propylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the effects of structural modifications on biological activity.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
1-(2-iso-Propylphenyl)ethanol can be compared with other similar compounds:
1-Phenylethanol: Lacks the isopropyl group, resulting in different chemical and physical properties.
2-Phenylethanol: The hydroxyl group is attached to a different carbon, leading to variations in reactivity and applications.
1-(2-Methylphenyl)ethanol: The methyl group substitution affects the compound’s steric and electronic properties.
Uniqueness:
- The presence of the isopropyl group at the ortho position in this compound imparts unique steric and electronic effects, influencing its reactivity and potential applications.
Comparison with Similar Compounds
- 1-Phenylethanol
- 2-Phenylethanol
- 1-(2-Methylphenyl)ethanol
Properties
IUPAC Name |
1-(2-propan-2-ylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGKECNHQTVLTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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